molecular formula C23H16N2O5 B12474879 2-oxo-2-phenylethyl 1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12474879
M. Wt: 400.4 g/mol
InChI Key: ZGHBFBYTYCVRLP-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(PYRIDIN-3-YLMETHYL)ISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(PYRIDIN-3-YLMETHYL)ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2-phenylethylamine with a suitable isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(PYRIDIN-3-YLMETHYL)ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced isoindoline derivatives.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(PYRIDIN-3-YLMETHYL)ISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(PYRIDIN-3-YLMETHYL)ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-PHENYLISOINDOLINE-5-CARBOXYLATE: A structurally similar compound with different substituents.

    1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE: Another isoindoline derivative with distinct chemical properties.

Uniqueness

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(PYRIDIN-3-YLMETHYL)ISOINDOLE-5-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoindoline core with a pyridine moiety makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

phenacyl 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxylate

InChI

InChI=1S/C23H16N2O5/c26-20(16-6-2-1-3-7-16)14-30-23(29)17-8-9-18-19(11-17)22(28)25(21(18)27)13-15-5-4-10-24-12-15/h1-12H,13-14H2

InChI Key

ZGHBFBYTYCVRLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Origin of Product

United States

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